molecular formula C5H7N5O2 B565566 N-(2-Hydroxyethenyl)ammeline, Dihydrochloride CAS No. 78098-50-7

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

Cat. No.: B565566
CAS No.: 78098-50-7
M. Wt: 169.144
InChI Key: PZKMYFKPCOZSLE-OWOJBTEDSA-N
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Description

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride is a biochemical compound with the molecular formula C5H7N5O2•2HCl. It is primarily used in proteomics research and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride involves the reaction of ammeline with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The compound is then purified through crystallization and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of N-(2-Hydroxyethenyl)ammeline, which can be further utilized in different applications .

Scientific Research Applications

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride involves its interaction with specific molecular targets. It binds to proteins and enzymes, altering their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)ammeline
  • N-(2-Hydroxypropyl)ammeline
  • N-(2-Hydroxybutyl)ammeline

Uniqueness

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride is unique due to its specific hydroxyl group positioning, which imparts distinct chemical properties and reactivity. This makes it particularly useful in proteomics research compared to its analogs .

Properties

IUPAC Name

6-amino-4-[[(E)-2-hydroxyethenyl]amino]-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c6-3-8-4(7-1-2-11)10-5(12)9-3/h1-2,11H,(H4,6,7,8,9,10,12)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKMYFKPCOZSLE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CO)NC1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/O)\NC1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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